5-(2,4-Dichlorophenyl)-2-furoic acid
Overview
Description
5-(2,4-Dichlorophenyl)-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group
Mechanism of Action
- Role : By interfering with plant hormone regulation, 2,4-D induces uncontrolled cell division and elongation in susceptible plants. However, most grasses (such as cereals, lawn turf, and grassland) are relatively unaffected .
- Transformation : 2,4-D is metabolized into 2,4-dichlorophenol (2,4-DCP) by α-ketoglutarate-dependent 2,4-D dioxygenase. Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol (3,5-DCC) .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other dichlorophenyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactors that allow precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can significantly improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The furan ring and the dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted furan derivatives.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-2-furoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical applications.
Furoic acid derivatives: Compounds with a furan ring and various substituents, used in different research and industrial contexts.
Uniqueness
5-(2,4-Dichlorophenyl)-2-furoic acid is unique due to the combination of its furan ring and dichlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQZIXGFBEQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354592 | |
Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134448-46-7 | |
Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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